molecular formula C38H52Cl4N4O4 B13349392 4,9-Bis(bis(2-chloroethyl)amino)-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

4,9-Bis(bis(2-chloroethyl)amino)-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Cat. No.: B13349392
M. Wt: 770.6 g/mol
InChI Key: LRUXMVDNEMWZLW-UHFFFAOYSA-N
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Description

4,9-Bis(bis(2-chloroethyl)amino)-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including bis(2-chloroethyl)amino and bis(2-ethylhexyl) groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Bis(bis(2-chloroethyl)amino)-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common reagents used in these reactions include chlorinating agents, alkylating agents, and catalysts to facilitate the formation of the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis equipment, and stringent quality control measures to maintain consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4,9-Bis(bis(2-chloroethyl)amino)-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The bis(2-chloroethyl)amino groups can undergo nucleophilic substitution reactions, resulting in the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

4,9-Bis(bis(2-chloroethyl)amino)-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anticancer activity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,9-Bis(bis(2-chloroethyl)amino)-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone involves its interaction with molecular targets and pathways. The bis(2-chloroethyl)amino groups can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The compound’s structure allows it to interact with various molecular targets, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bis(2-chloroethyl)aminobenzaldehyde: Shares the bis(2-chloroethyl)amino functional group but differs in overall structure and properties.

    4-[Bis(2-chloroethyl)amino]benzonitrile: Another compound with bis(2-chloroethyl)amino groups, used in different applications.

    2-(N,N-Bis(2-chloroethyl)amino)fluorene: Contains similar functional groups but has a different core structure.

Properties

Molecular Formula

C38H52Cl4N4O4

Molecular Weight

770.6 g/mol

IUPAC Name

2,9-bis[bis(2-chloroethyl)amino]-6,13-bis(2-ethylhexyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone

InChI

InChI=1S/C38H52Cl4N4O4/c1-5-9-11-25(7-3)23-45-35(47)27-21-30(44(19-15-41)20-16-42)34-32-28(36(48)46(38(34)50)24-26(8-4)12-10-6-2)22-29(33(31(27)32)37(45)49)43(17-13-39)18-14-40/h21-22,25-26H,5-20,23-24H2,1-4H3

InChI Key

LRUXMVDNEMWZLW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN1C(=O)C2=CC(=C3C4=C2C(=C(C=C4C(=O)N(C3=O)CC(CC)CCCC)N(CCCl)CCCl)C1=O)N(CCCl)CCCl

Origin of Product

United States

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